![molecular formula C17H17ClN2O3S B6082422 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-3-piperidinecarboxylic acid](/img/structure/B6082422.png)
1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-3-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-3-piperidinecarboxylic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. It is commonly referred to as CP-544326 and is a member of the class of thiazole compounds.
Wirkmechanismus
CP-544326 works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2 activity, CP-544326 reduces inflammation and pain. CP-544326 also works by modulating the activity of the gamma-aminobutyric acid (GABA) receptor, which is responsible for regulating neuronal excitability. By modulating GABA receptor activity, CP-544326 reduces seizures and anxiety.
Biochemical and Physiological Effects:
CP-544326 has been found to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to have anticonvulsant and anxiolytic effects in animal models of epilepsy and anxiety disorders. CP-544326 has been shown to reduce the production of inflammatory cytokines and prostaglandins, as well as reduce neuronal excitability in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
CP-544326 has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in inflammation and pain. CP-544326 also has anticonvulsant and anxiolytic effects, making it a useful tool for studying the role of GABA receptors in epilepsy and anxiety disorders. However, CP-544326 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer to animals. It also has a short half-life in vivo, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for the research on CP-544326. One direction is to explore its potential as a treatment for inflammatory and pain-related disorders in humans. Another direction is to explore its potential as a treatment for epilepsy and anxiety disorders in humans. Further research is also needed to optimize the synthesis method of CP-544326 to improve its yield and purity. Additionally, more research is needed to understand the long-term effects of CP-544326 on the body and its potential side effects.
Synthesemethoden
The synthesis of CP-544326 involves the reaction of 4-chlorophenyl isothiocyanate with 2-aminothiazole in the presence of a base to form an intermediate product. The intermediate product is then reacted with piperidine-3-carboxylic acid to form CP-544326. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
CP-544326 has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been found to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory and pain-related disorders. CP-544326 has also been found to have anticonvulsant and anxiolytic effects, making it a potential treatment for epilepsy and anxiety disorders.
Eigenschaften
IUPAC Name |
1-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-5-3-11(4-6-13)16-19-14(10-24-16)8-15(21)20-7-1-2-12(9-20)17(22)23/h3-6,10,12H,1-2,7-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKSGDMOXLJQML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.